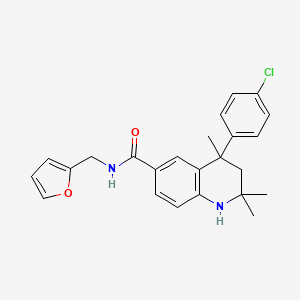![molecular formula C34H32N2O3 B11031782 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031782.png)
8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones.
Introduction of the ethoxy group: This step involves the ethylation of the hydroxyl group using ethyl iodide in the presence of a base like potassium carbonate.
Functionalization of the pyrrole ring:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with DNA: Causing changes in gene expression and cellular functions.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in This compound confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C34H32N2O3 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
3-(4-benzoyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C34H32N2O3/c1-6-39-24-17-25-20(2)19-34(4,5)36-31(25)26(18-24)28(33(36)38)29-27(32(37)23-15-11-8-12-16-23)21(3)35-30(29)22-13-9-7-10-14-22/h7-19,28,35H,6H2,1-5H3 |
InChI Key |
ZVDHUGHQUGADCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2C4=C(NC(=C4C(=O)C5=CC=CC=C5)C)C6=CC=CC=C6)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11031705.png)
![N-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B11031709.png)

![(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
![2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11031729.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031733.png)
![9-(2-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11031747.png)
![4-(3-chlorophenyl)-2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B11031752.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031760.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine](/img/structure/B11031767.png)
![methyl (2Z)-{4-oxo-2-[(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11031770.png)
![(1E)-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031772.png)
![N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031774.png)
